

# (7R)-Elisrasib: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

(7R)-Elisrasib, also known as D3S-001, is an investigational, orally bioavailable, next-generation covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic driver in various solid tumors. Developed by D3 Bio, (7R)-Elisrasib is engineered to overcome the limitations of first-generation KRAS G12C inhibitors by demonstrating rapid and complete target engagement. This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of (7R)-Elisrasib, compiling available preclinical and clinical data to support ongoing research and development efforts.

# **Mechanism of Action and Signaling Pathway**

**(7R)-Elisrasib** selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.





Click to download full resolution via product page

Caption: KRAS G12C Signaling Pathway and Mechanism of Elisrasib Inhibition.

# Pharmacokinetics Preclinical Pharmacokinetics

Preclinical studies in mouse models have demonstrated that **(7R)-Elisrasib** exhibits good oral pharmacokinetic properties. Following oral administration, the compound is absorbed and reaches plasma concentrations that are associated with significant anti-tumor activity in xenograft models.

Table 1: Preclinical Pharmacokinetic Parameters of (7R)-Elisrasib in Mice

| Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor Growth<br>Inhibition (TGI) |
|--------------------|--------------|---------------|----------------------------------|
| 10                 | 100 - 200    | Not Reported  | Significant                      |
| 30                 | 500 - 1000   | Not Reported  | Profound                         |
| 100                | > 2000       | Not Reported  | Complete                         |

Note: The data presented are estimations derived from graphical representations in published preclinical studies. Specific numerical values for Cmax and AUC were not provided in a tabular format in the referenced literature.



### **Clinical Pharmacokinetics**

The pharmacokinetics of **(7R)-Elisrasib** have been evaluated in a Phase 1/2 clinical trial (NCT05410145) in patients with advanced solid tumors harboring the KRAS G12C mutation. The study involved a dose-escalation phase with oral daily doses ranging from 50 mg to 900 mg.

Key findings from the clinical study include:

- Dose-Dependent Exposure: Pharmacokinetic analysis indicated a linear relationship between the dose of (7R)-Elisrasib and plasma exposure.
- Half-Life: The terminal plasma half-life (t1/2) of (7R)-Elisrasib is approximately 11 hours, supporting a once-daily dosing regimen.[1]
- Recommended Phase 2 Dose (RP2D): Based on the evaluation of safety, efficacy, and pharmacokinetic data, a dose of 600 mg once daily has been selected for further investigation.[1]

Table 2: Human Pharmacokinetic Parameters of (7R)-Elisrasib (D3S-001)

| Dose (mg, QD) | Cmax (ng/mL)      | AUC (ng*h/mL)     | Terminal Half-life<br>(t1/2) (hours) |
|---------------|-------------------|-------------------|--------------------------------------|
| 50 - 900      | Dose-proportional | Dose-proportional | ~11                                  |

Note: Detailed Cmax and AUC values for each dose cohort are not yet publicly available.

# **Bioavailability**

While specific oral bioavailability (F%) data for **(7R)-Elisrasib** has not been formally published, the compound is described as orally bioavailable. The observed dose-proportional pharmacokinetics and significant anti-tumor efficacy following oral administration in both preclinical and clinical settings suggest adequate absorption and systemic exposure.

# **Experimental Protocols**





## In Vivo Pharmacokinetic Studies in Mice

A general workflow for assessing the pharmacokinetics of **(7R)-Elisrasib** in mouse models is outlined below.





Click to download full resolution via product page

Caption: General Workflow for a Preclinical Pharmacokinetic Study.



#### **Detailed Methodology:**

- Animal Models: Studies typically utilize immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358).
- Drug Formulation and Administration: (7R)-Elisrasib is formulated in a suitable vehicle for oral administration. The compound is administered to the mice via oral gavage at various dose levels.
- Sample Collection: Blood samples are collected from the mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The blood is then processed to obtain plasma, which is stored frozen until analysis.
- Bioanalytical Method: The concentration of (7R)-Elisrasib in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

## Representative LC-MS/MS Protocol for Quantification

While the specific LC-MS/MS method for **(7R)-Elisrasib** is proprietary, a typical protocol for the quantification of a small molecule kinase inhibitor in plasma is as follows:

- Sample Preparation:
  - Thaw plasma samples on ice.
  - $\circ$  To 50  $\mu$ L of plasma, add 150  $\mu$ L of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
  - Vortex the mixture to precipitate the plasma proteins.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a new plate or vial for analysis.
- Liquid Chromatography:



- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution is typically used to separate the analyte from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Tandem Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive ion mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. Specific precursor-to-product ion transitions for (7R)-Elisrasib and the internal standard are monitored.
- Data Analysis:
  - A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
  - The concentration of (7R)-Elisrasib in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

## Conclusion

(7R)-Elisrasib is a promising next-generation KRAS G12C inhibitor with favorable pharmacokinetic properties. Preclinical studies have demonstrated its oral availability and dose-dependent exposure, which correlates with robust anti-tumor activity. Early clinical data from the Phase 1/2 trial have confirmed its dose-proportional pharmacokinetics in humans and established a well-tolerated and efficacious dose for further clinical development. The approximately 11-hour half-life supports a convenient once-daily dosing schedule. Further data from ongoing and future studies will provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion of (7R)-Elisrasib, which will be crucial for its continued development and potential clinical application.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(7R)-Elisrasib: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610712#7r-elisrasib-pharmacokinetics-and-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com